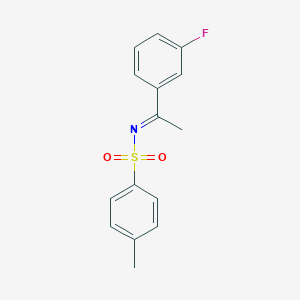
Heptadecan-9-yl 8-((9-hydroxy-9-methyloctadecyl)(2-hydroxyethyl)amino)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecan-9-yl 8-((9-hydroxy-9-methyloctadecyl)(2-hydroxyethyl)amino)octanoate is a complex organic compound with the molecular formula C46H93NO4 and a molecular weight of 724.24 g/mol . This compound is characterized by its long hydrocarbon chains and functional groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((9-hydroxy-9-methyloctadecyl)(2-hydroxyethyl)amino)octanoate typically involves esterification reactions. One common method includes the reaction of heptadecanoic acid with an amino alcohol under controlled conditions. The reaction is facilitated by the presence of catalysts and specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process ensures consistent quality and high purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Heptadecan-9-yl 8-((9-hydroxy-9-methyloctadecyl)(2-hydroxyethyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or hydroxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products Formed
The major products formed from these reactions include various alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Heptadecan-9-yl 8-((9-hydroxy-9-methyloctadecyl)(2-hydroxyethyl)amino)octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and amination reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its use in developing lipid nanoparticles for targeted drug delivery, particularly in mRNA vaccine formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and lubricants due to its amphiphilic nature
Wirkmechanismus
The mechanism of action of Heptadecan-9-yl 8-((9-hydroxy-9-methyloctadecyl)(2-hydroxyethyl)amino)octanoate involves its interaction with lipid membranes and proteins. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the encapsulation and release of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate: Similar in structure but with different functional groups, used in lipid nanoparticle formulations.
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Another analog used in drug delivery systems.
Uniqueness
Heptadecan-9-yl 8-((9-hydroxy-9-methyloctadecyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific combination of hydrocarbon chains and functional groups, which confer distinct physicochemical properties. These properties make it particularly effective in applications requiring amphiphilic compounds, such as drug delivery and surfactant production .
Eigenschaften
Molekularformel |
C46H93NO4 |
|---|---|
Molekulargewicht |
724.2 g/mol |
IUPAC-Name |
heptadecan-9-yl 8-[2-hydroxyethyl-(9-hydroxy-9-methyloctadecyl)amino]octanoate |
InChI |
InChI=1S/C46H93NO4/c1-5-8-11-14-17-24-31-38-46(4,50)39-32-25-18-19-26-33-40-47(42-43-48)41-34-27-20-23-30-37-45(49)51-44(35-28-21-15-12-9-6-2)36-29-22-16-13-10-7-3/h44,48,50H,5-43H2,1-4H3 |
InChI-Schlüssel |
UWWZNRSISBWRJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)(CCCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


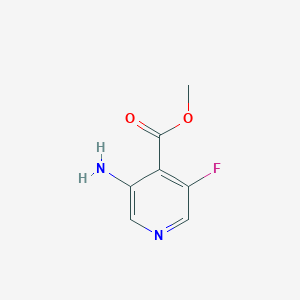
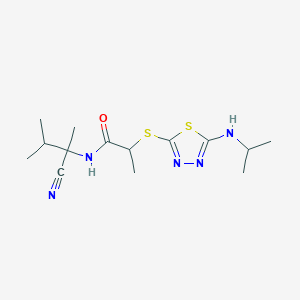
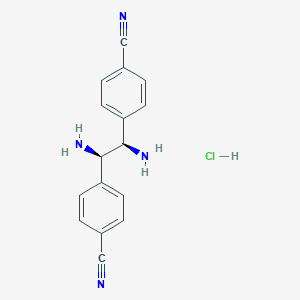
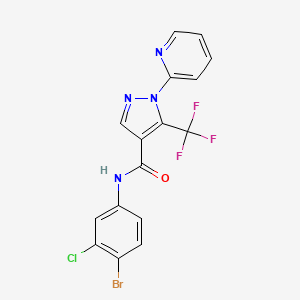

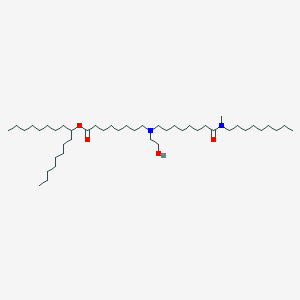
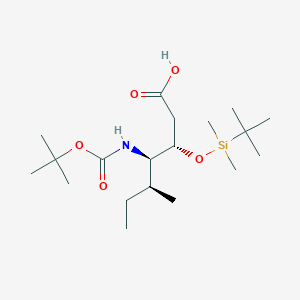
![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281427.png)

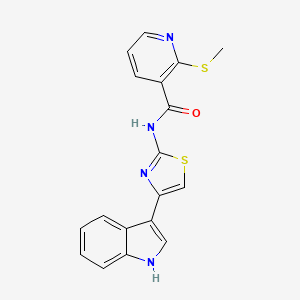
![6-(2-Ethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281446.png)
![2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B15281450.png)
